

Titanium's Enduring Strength: Applications in Marine and Chemical Industries

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Compound of Interest

Compound Name: *Titanium*

Cat. No.: *B088626*

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Titanium and its alloys have carved a significant niche in the demanding environments of the marine and chemical industries.[1] Renowned for its exceptional corrosion resistance, high strength-to-weight ratio, and stability at elevated temperatures, **titanium** offers a long-term, cost-effective solution for critical applications where lesser materials would falter.[2][3] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of **titanium** in these sectors.

Unparalleled Corrosion Resistance: The Cornerstone of Titanium's Utility

The remarkable corrosion resistance of **titanium** stems from the formation of a stable, tightly adherent, and self-healing oxide (TiO₂) film on its surface.[4] This passive layer renders it virtually immune to corrosion in a wide range of aggressive media, including seawater, brines, and various industrial chemicals.[5][6]

Performance in Marine Environments

In marine applications, **titanium** exhibits negligible corrosion rates, even in polluted seawater and at high flow velocities.[5] This makes it an ideal material for a variety of components exposed to the harsh marine environment.

Key Marine Applications:

- Heat Exchangers and Cooling Systems: **Titanium**'s resistance to corrosion and erosion by seawater makes it a superior choice for heat exchanger tubing, particularly in coastal power plants and desalination facilities.[7]
- Desalination Plants: Both multi-stage flash (MSF) and multi-effect distillation (MED) desalination processes rely heavily on **titanium** tubing for evaporators and condensers due to its longevity and resistance to hot brine.
- Offshore Oil and Gas Platforms: **Titanium** is used for seawater piping systems, firewater systems, and stress joints in risers, where its low weight, high strength, and corrosion resistance are critical.[8]
- Subsea Components: Its resistance to biofouling and crevice corrosion makes it suitable for underwater housings, sensors, and other deep-sea equipment.

Resilience in the Chemical Industry

The chemical processing industry utilizes **titanium** for handling a wide array of corrosive chemicals, particularly those containing chlorides, which are notoriously damaging to many other metals.[1][9]

Key Chemical Industry Applications:

- Chlor-alkali Production: **Titanium** is extensively used for anodes and in heat exchangers for wet chlorine gas and brine solutions.[10]
- Acid Production and Handling: It offers excellent resistance to oxidizing acids like nitric acid and chromic acid.[4][11] While its resistance to reducing acids like sulfuric and hydrochloric acid is more limited, it can be significantly improved by alloying with elements like palladium (e.g., Grade 7 **titanium**).[12]
- Chemical Reactors and Pressure Vessels: The high strength and corrosion resistance of **titanium** make it a reliable material for constructing reactors and pressure vessels used in various chemical manufacturing processes.[2]
- Pulp and Paper Industry: **Titanium** is employed in bleaching equipment where it withstands the corrosive effects of chlorine dioxide and other bleaching agents.[9]

Quantitative Performance Data

To facilitate material selection and design, the following tables summarize the corrosion performance of various **titanium** grades in different environments.

Table 1: Corrosion Rates of **Titanium** Alloys in Seawater

Titanium Grade	Environment	Temperature (°C)	Corrosion Rate (mm/year)
Grade 2	Quiet Seawater	Ambient	<0.0025
Grade 2	Flowing Seawater (2 m/s)	Ambient	<0.0025
Grade 5 (Ti-6Al-4V)	Quiet Seawater	Ambient	<0.0025
Grade 7 (Ti-0.15Pd)	Boiling Saturated Brine	>100	<0.025
Grade 12 (Ti-0.3Mo-0.8Ni)	Hot Brine	up to 250	<0.13

Data compiled from various sources.

Table 2: Corrosion Resistance of **Titanium** Grade 2 in Various Chemical Media

Chemical	Concentration (%)	Temperature (°C)	Corrosion Rate (mm/year)
Nitric Acid	10-70	Boiling	<0.13
Sulfuric Acid	5	24	<0.13
Sulfuric Acid	20	24	>1.27
Hydrochloric Acid	1	24	<0.13
Hydrochloric Acid	5	24	>1.27
Phosphoric Acid	10	60	<0.13
Sodium Chloride	Saturated	Boiling	<0.025
Wet Chlorine Gas	-	75	<0.025

Data compiled from various sources, including[\[12\]](#)[\[13\]](#).

Experimental Protocols for Material Evaluation

Standardized testing is crucial for evaluating the performance of **titanium** alloys for specific applications. The following are outlines of key experimental protocols based on internationally recognized standards.

Protocol 1: Immersion Corrosion Testing (Based on ASTM G31 / NACE TM0169)

This test determines the mass loss of a material in a specific chemical environment over time.

Methodology:

- Specimen Preparation:
 - Cut test specimens to a standard size (e.g., 50 mm x 25 mm x 3 mm).
 - Drill a hole for suspension.
 - Grind all surfaces with 120-grit abrasive paper.

- Clean the specimens ultrasonically in a suitable solvent (e.g., acetone) and then rinse with deionized water.
- Dry and weigh the specimens to the nearest 0.1 mg.
- Test Procedure:
 - Suspend the specimens in the test solution using a non-metallic holder.
 - Maintain the specified temperature and aeration conditions for the duration of the test (e.g., 30 days).
 - Ensure the volume of the test solution is sufficient to avoid significant changes in concentration of corrosive species.
- Post-Test Evaluation:
 - Remove the specimens from the solution and clean them to remove corrosion products according to ASTM G1 procedures.
 - Dry and re-weigh the specimens.
 - Calculate the corrosion rate in millimeters per year (mm/year) using the following formula:
Corrosion Rate = $(K \times W) / (A \times T \times D)$ Where:
 - K = a constant (8.76×10^4)
 - W = mass loss in grams
 - A = total surface area in cm^2
 - T = exposure time in hours
 - D = density of the material in g/cm^3

Protocol 2: Pitting Corrosion Resistance Testing (Based on ASTM G48 Method A)

This method is used to determine the resistance of a material to pitting corrosion in a ferric chloride solution.

Methodology:

- Specimen Preparation:
 - Prepare specimens as described in Protocol 1.
- Test Procedure:
 - Prepare a 6% ferric chloride solution.
 - Immerse the specimens in the solution for a specified period (typically 72 hours) at a constant temperature (e.g., 50°C for super duplex stainless steels, with a similar temperature being suitable for comparing **titanium** alloys).
- Post-Test Evaluation:
 - Clean the specimens and examine them for pitting under a microscope at 20x magnification.
 - Record the number of pits and their maximum depth.
 - The critical pitting temperature (CPT) can also be determined by conducting the test at various temperatures and identifying the lowest temperature at which pitting occurs.

Protocol 3: Crevice Corrosion Testing (Based on ASTM G78)

This test evaluates the susceptibility of a material to crevice corrosion in a chloride-containing environment, such as seawater.

Methodology:

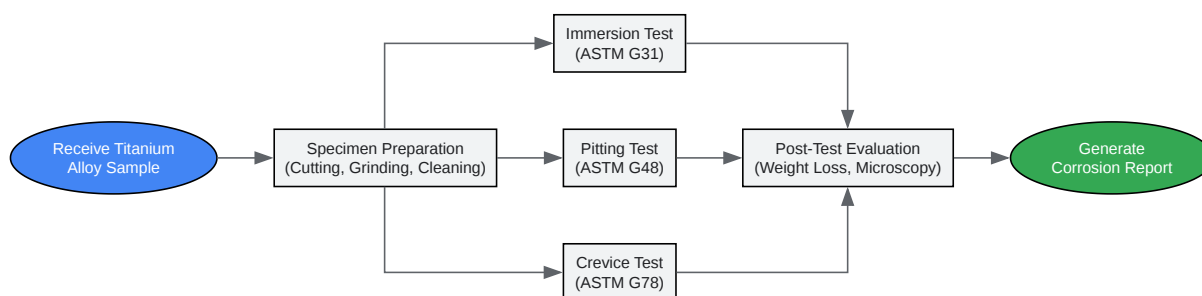
- Specimen and Crevice Assembly Preparation:
 - Prepare test specimens as in Protocol 1.

- Use a multiple crevice assembly (MCA) consisting of serrated washers to create multiple crevices on the specimen surface.[4]
- Test Procedure:
 - Assemble the MCA on the test specimen, applying a specified torque to the fastening bolt to ensure a consistent crevice geometry.
 - Immerse the assembled specimen in the test environment (e.g., natural or artificial seawater) for a predetermined duration (e.g., 30 days).
- Post-Test Evaluation:
 - Disassemble the crevice assembly and inspect the specimen surface for signs of corrosion within the creviced areas.
 - Measure the depth of any crevice corrosion.

Visualizing Workflows and Relationships

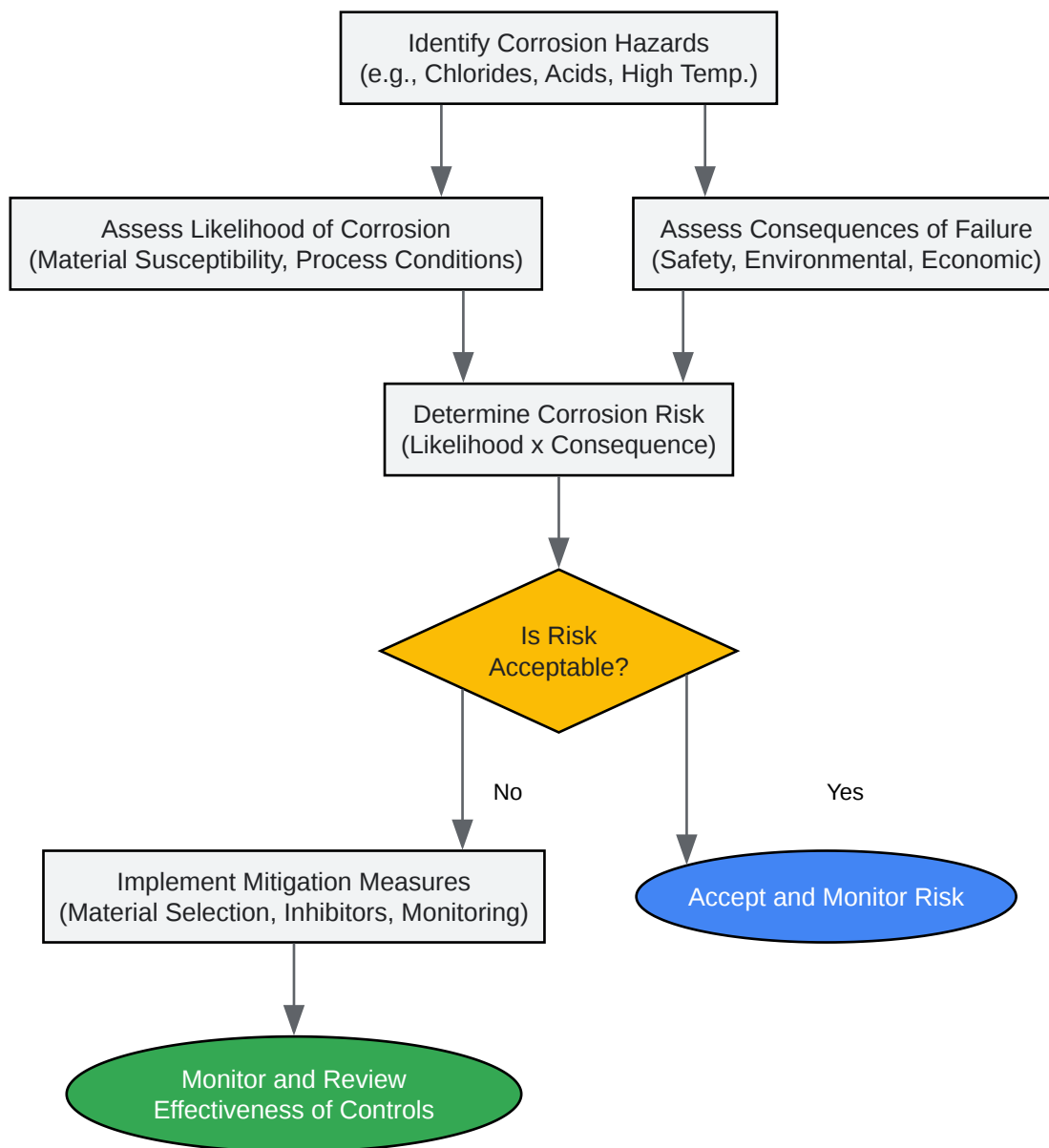
The following diagrams illustrate key decision-making processes and experimental workflows related to the application of **titanium** in corrosive environments.

Material selection workflow for corrosive environments.



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Experimental workflow for corrosion testing of **titanium** alloys.



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Logical flow for assessing corrosion risk in chemical reactors.

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- To cite this document: BenchChem. [Titanium's Enduring Strength: Applications in Marine and Chemical Industries]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b088626#applications-of-titanium-in-marine-and-chemical-industries]

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